molecular formula C6H9BrO B6234840 3-(2-bromoethyl)cyclobutan-1-one CAS No. 1379194-44-1

3-(2-bromoethyl)cyclobutan-1-one

Cat. No.: B6234840
CAS No.: 1379194-44-1
M. Wt: 177.04 g/mol
InChI Key: SORSBVQKLCJNDA-UHFFFAOYSA-N
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Description

3-(2-Bromoethyl)cyclobutan-1-one is a cyclobutane derivative featuring a ketone group at position 1 and a bromoethyl substituent at position 2.

Properties

CAS No.

1379194-44-1

Molecular Formula

C6H9BrO

Molecular Weight

177.04 g/mol

IUPAC Name

3-(2-bromoethyl)cyclobutan-1-one

InChI

InChI=1S/C6H9BrO/c7-2-1-5-3-6(8)4-5/h5H,1-4H2

InChI Key

SORSBVQKLCJNDA-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1=O)CCBr

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromoethyl)cyclobutan-1-one typically involves the reaction of cyclobutanone with a bromoethylating agent. One common method is the reaction of cyclobutanone with 2-bromoethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive bromoethylating agents.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromoethyl)cyclobutan-1-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Reduction Reactions: The carbonyl group in the cyclobutanone ring can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under mild conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Substitution Reactions: Products include various substituted cyclobutanones, depending on the nucleophile used.

    Reduction Reactions: The primary product is the corresponding cyclobutanol.

    Oxidation Reactions: Products can include carboxylic acids or other oxidized derivatives of the original compound.

Scientific Research Applications

3-(2-Bromoethyl)cyclobutan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-bromoethyl)cyclobutan-1-one primarily involves its ability to act as an alkylating agent. The bromoethyl group can react with nucleophilic sites on proteins, DNA, or other biomolecules, leading to modifications that can alter their function. This reactivity makes it useful in studies of enzyme inhibition and protein modification .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent on the cyclobutanone ring critically influences molecular weight, polarity, and reactivity:

Compound Molecular Weight Substituent Key Properties
3-(2-Bromoethyl)cyclobutan-1-one* ~193.06 2-Bromoethyl High reactivity (Br as leaving group)
3-(3-Chlorophenyl)cyclobutan-1-one 180.63 3-Chlorophenyl Aromatic, moderate polarity
3-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclobutan-1-one 152.15 Oxadiazolyl Polar, heterocyclic scaffold
3-(Pyridin-2-yl)cyclobutan-1-one 147.17 Pyridinyl Basic, coordination potential

*Calculated molecular weight based on bromine’s atomic mass (79.904 g/mol).

  • Bromoethyl vs. Chlorophenyl : The bromoethyl group increases molecular weight compared to chlorophenyl derivatives. Bromine’s higher leaving-group aptitude enhances reactivity in nucleophilic substitutions compared to chlorine’s weaker leaving ability .
  • Heterocyclic Substituents : Oxadiazolyl and pyridinyl groups introduce polarity and hydrogen-bonding capacity, making these derivatives suitable for drug discovery .

Pharmaceutical Intermediates

  • This compound: Potential precursor for anticancer agents via alkylation of biomolecules (e.g., purine derivatives, as seen in ) .
  • Oxadiazolyl Cyclobutanones: Used in kinase inhibitors due to their ability to mimic peptide bonds .

Material Science

  • Pyridinyl derivatives (e.g., 3-(pyridin-2-yl)cyclobutan-1-one) exhibit metal-coordination properties, relevant in catalyst design .

Biological Activity

3-(2-bromoethyl)cyclobutan-1-one, with the CAS number 1379194-44-1, is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features. The presence of the bromoethyl group allows for specific interactions with biological macromolecules, making it a valuable tool in various studies related to enzyme inhibition, protein modification, and potential therapeutic applications.

The synthesis of this compound typically involves the reaction of cyclobutanone with a bromoethylating agent, such as 2-bromoethanol, in the presence of an acid catalyst like sulfuric acid. This reaction results in the formation of the cyclobutanone derivative, which can be further characterized by its chemical reactivity and biological activity .

PropertyValue
Molecular FormulaC₅H₇BrO
Molecular Weight179.01 g/mol
Boiling PointNot specified
SolubilitySoluble in organic solvents

The primary mechanism of action for this compound is its ability to act as an alkylating agent . The bromoethyl group can react with nucleophilic sites on proteins, DNA, or other biomolecules, leading to modifications that can alter their function. This reactivity is particularly useful in studies aimed at understanding enzyme inhibition and protein interactions .

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly in the context of antibacterial and anticancer studies. Its ability to modify biomolecules makes it a candidate for exploring therapeutic applications.

Case Studies

  • Antibacterial Activity : In a systematic study involving various compounds, this compound was evaluated for its potential as an antibacterial agent against Escherichia coli. The compound demonstrated significant growth inhibition, suggesting its utility as a chemical probe for studying bacterial resistance mechanisms .
  • Enzyme Inhibition : The compound has been utilized in studies focusing on enzyme inhibition. Its alkylating properties allow it to interact with active sites on enzymes, potentially leading to the development of novel inhibitors for therapeutic use .
  • Protein Modification : Research has shown that this compound can modify proteins by forming covalent bonds with nucleophilic residues. This property has implications for understanding protein function and dynamics in cellular processes .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds.

Table 2: Comparison of Related Compounds

CompoundStructure TypeNotable Activity
CyclobutanoneParent compoundLimited biological activity
2-BromoethylcyclobutaneSimilar structureModerate reactivity
3-(Chloroethyl)cyclobutan-1-oneChlorinated analogueVaries in biological activity

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